molecular formula C14H22BNO2Si B1358634 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid CAS No. 351457-64-2

1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid

Cat. No. B1358634
CAS RN: 351457-64-2
M. Wt: 275.23 g/mol
InChI Key: PTZKCFPZTHUQTI-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid is a chemical compound with the molecular formula C14H22BNO2Si . It is a boronic acid derivative, which are commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group, an indole group, and a tert-butyldimethylsilyl group . The tert-butyldimethylsilyl group is a common protecting group in organic synthesis, known for its hydrolytic stability .


Chemical Reactions Analysis

The tert-butyldimethylsilyl group can be removed under acidic conditions . This group is also stable to aqueous base . The boronic acid group can undergo various reactions, including coupling reactions with aryl halides .

Scientific Research Applications

Catalysis in Chemical Synthesis

1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid is utilized in various catalytic processes. For instance, Rh(III)-catalyzed selective coupling with N-methoxy-1H-indole-1-carboxamide demonstrates efficient and diverse product formation through C-C and C-C/C-N bond formation, indicative of its versatility in organic synthesis (Zheng, Zhang, & Cui, 2014).

Organic Synthesis and Derivatization

This compound plays a significant role in the synthesis and modification of organic compounds. Research shows its involvement in the transformation of N-methoxy-1H-indole-1-carboxamide, indicating its potential in creating a variety of chemically significant molecules (Zheng, Zhang, & Cui, 2014).

Boronic Acid Catalysis

The use of boronic acid, including derivatives like 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid, has been noted in catalyzing three-component reactions for synthesizing α-sulfanyl-substituted indole-3-acetic acids. This showcases its utility in creating complex organic compounds (Das, Watanabe, Morimoto, & Ohshima, 2017).

Synthesis of Indole Derivatives

It is instrumental in the synthesis of indole derivatives, as demonstrated by the efficient production of 3-(2-pyridyl)indoles via palladium-catalyzed coupling (Amat, Hadida, & Bosch, 1994). This highlights its critical role in creating pharmacologically relevant compounds.

Application in Sugar Chemistry

The compound is also significant in sugar chemistry. For example, it's involved in forming boronic esters with reducing sugars in water, demonstrating potential in sugar-binding applications (Nagai, Kobayashi, Toi, & Aoyama, 1993).

Protecting Group in Nucleoside Chemistry

1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid and its derivatives serve as protecting groups in nucleoside chemistry, allowing selective protection and deprotection processes essential for synthesizing complex molecules (Ogilvie, 1973).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

[1-[tert-butyl(dimethyl)silyl]indol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-10-9-11-12(15(17)18)7-6-8-13(11)16/h6-10,17-18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZKCFPZTHUQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CN(C2=CC=C1)[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625163
Record name {1-[tert-Butyl(dimethyl)silyl]-1H-indol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid

CAS RN

351457-64-2
Record name {1-[tert-Butyl(dimethyl)silyl]-1H-indol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
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